molecular formula C17H24N2O4 B13199848 4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid

Cat. No.: B13199848
M. Wt: 320.4 g/mol
InChI Key: GBJJQTCUQAYCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid is an organic compound with a complex structure that includes a piperidine ring, a benzyloxycarbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions The benzyloxycarbonyl group is then introduced through a reaction with benzyl chloroformate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-{[(Benzyloxy)carbonyl]amino}benzoic acid
  • 4-{[(Benzyloxy)carbonyl]amino}methylbenzoic acid

Uniqueness

4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)-1-propylpiperidine-4-carboxylic acid

InChI

InChI=1S/C17H24N2O4/c1-2-10-19-11-8-17(9-12-19,15(20)21)18-16(22)23-13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,22)(H,20,21)

InChI Key

GBJJQTCUQAYCLF-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.